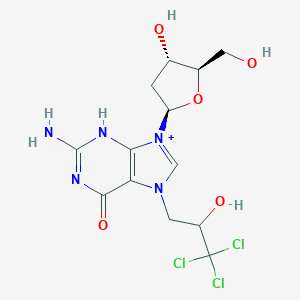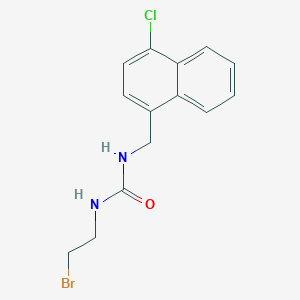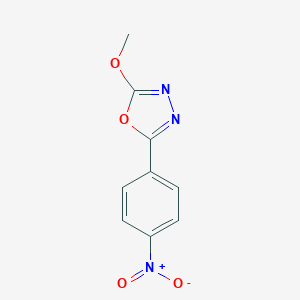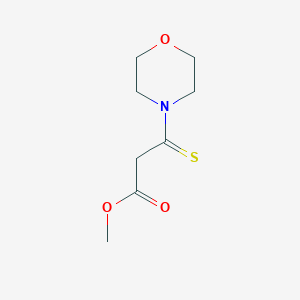
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate (MMSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiol-based molecule that contains a morpholine ring and a methyl ester group. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumorigenic, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is not fully understood. However, it has been proposed that Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate exerts its biological effects by modulating various signaling pathways. For example, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been reported to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α. In addition, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate in lab experiments is its low toxicity. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit low cytotoxicity in various cell lines. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate. One potential direction is to investigate the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a chemotherapeutic agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate involves the reaction of 3-morpholin-4-yl-3-sulfanylidenepropanoic acid with methanol and thionyl chloride. The resulting compound is then purified using column chromatography. This method has been reported to yield Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate with high purity and yield.
Applications De Recherche Scientifique
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to possess anti-tumorigenic properties by inducing apoptosis in cancer cells. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
19813-35-5 |
|---|---|
Nom du produit |
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
Formule moléculaire |
C8H13NO3S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H13NO3S/c1-11-8(10)6-7(13)9-2-4-12-5-3-9/h2-6H2,1H3 |
Clé InChI |
LUURYRSGXCXZLA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=S)N1CCOCC1 |
SMILES canonique |
COC(=O)CC(=S)N1CCOCC1 |
Synonymes |
4-Morpholinepropanoic acid, -bta--thioxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



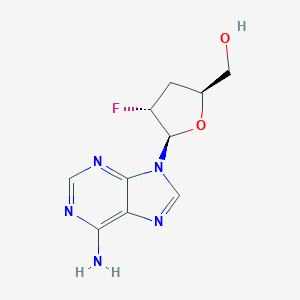
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
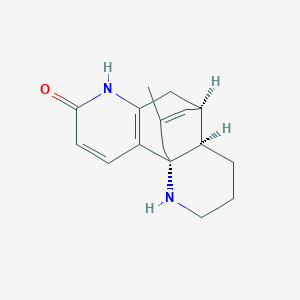
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
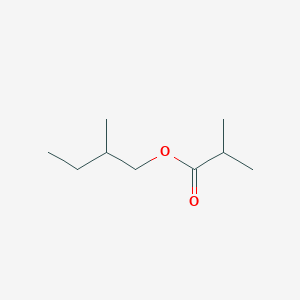
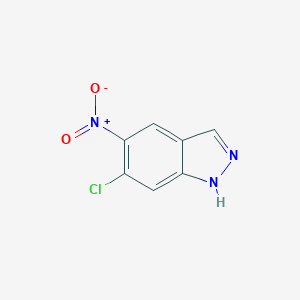
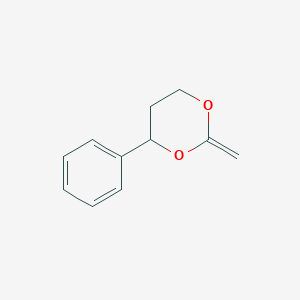
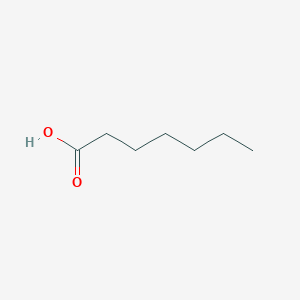
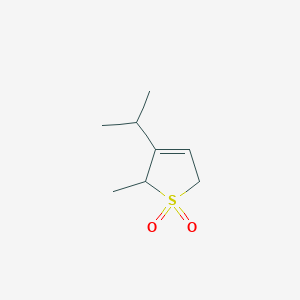
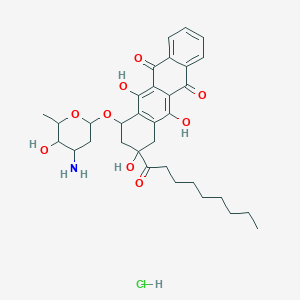
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
